Tetraphenylphosphonium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

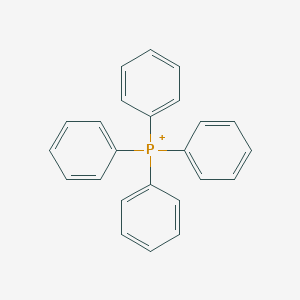

Tetraphenylphosphonium is a polyatomic cation consisting of four phenyl groups attached to a central phosphonium. It is a polyatomic cation, a phosphorus molecular entity and a heteroorganic entity. It derives from a hydride of a phosphonium.

科学研究应用

Chemical Synthesis and Catalysis

Tetraphenylphosphonium salts, particularly this compound bromide (TPPB), have been extensively studied for their catalytic properties in organic reactions.

- Heck Reaction : TPPB has been utilized as a catalyst in the Heck reaction, where it facilitates the coupling of aryl halides with alkenes. A study demonstrated that TPPB intercalated with palladium chloride in clay serves as an effective catalyst for this transformation, showcasing high yields and selectivity .

- Halex Fluorination : TPPB has also been employed in the 'Halex' fluorination of chloroaryl sulfonyl chlorides. This method allows for the introduction of fluorine into organic molecules, which is crucial for developing pharmaceuticals .

- Salting-Out Extraction : In pharmaceutical process chemistry, TPP cations have been highlighted for their role in salting-out extraction techniques. The Hofmeister series indicates that TPP can effectively enhance the recovery of water-soluble nucleosides during aqueous workups .

Photonic Applications

Recent research has identified TPPB crystals as promising materials for photonic applications due to their optical properties.

- Raman Scattering : TPPB crystals exhibit strong Raman scattering characteristics, making them suitable candidates for nonlinear optical applications such as Raman lasers. Their transparency in the near-infrared region enhances their utility in photonics .

- Crystal Growth Studies : Investigations into the crystal growth of TPPB have revealed that these crystals can be grown in various solvent systems, leading to significant advancements in their application in photonics technology .

Biomedical Applications

In the biomedical field, this compound compounds are being explored for their potential as imaging agents and therapeutic agents.

- Tumor Imaging : A study demonstrated that TPP can act as a novel molecular probe for imaging malignant tumors. The compound showed specific uptake in cancerous tissues while exhibiting minimal accumulation in non-cancerous tissues, indicating its potential for targeted imaging applications .

- Drug Delivery Systems : Research is ongoing into the use of TPP derivatives in drug delivery systems, particularly due to their ability to interact with biological membranes and enhance cellular uptake of therapeutic agents.

Coordination Chemistry

TPP plays a significant role in coordination chemistry, particularly in synthesizing complex materials.

- Template Synthesis : The cationic nature of TPP has been employed to direct the synthesis of predictable topologies in coordination compounds involving lanthanoid elements. This templating effect can lead to novel structures with unique properties .

- Metal-Organic Frameworks (MOFs) : TPP cations have been incorporated into metal-organic frameworks (MOFs), resulting in materials with multimodal photoluminescence properties. Such frameworks are being investigated for applications in gas storage and separation technologies .

Thermodynamic Studies

The thermodynamic properties of TPP and its derivatives have been extensively characterized.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Tetraphenylphosphonium derivatives, and how can reaction conditions be optimized?

Answer: this compound salts (e.g., bromide, chloride) are typically synthesized via nucleophilic substitution or neutralization reactions. For example:

- Bromide synthesis : React this compound hydroxide (Ph₄POH) with HBr, followed by recrystallization from ethanol/water mixtures to achieve purity (mp 293–295°C) .

- Chloride synthesis : Use THF as a solvent, triethylamine (Et₃N) as a base, and monitor progress via thin-layer chromatography (TLC). Purify via column chromatography .

Optimization strategies :

- Vary reaction time (e.g., 3 days at room temperature for dispirophosphazenes) .

- Adjust stoichiometry of diamines and phosphazenes to control product yield .

- Validate purity via melting point analysis and NMR spectroscopy .

Q. Which characterization techniques are critical for verifying this compound structures?

Answer:

- X-ray crystallography : Resolves crystal packing and confirms anion coordination (e.g., in cyanoformate adducts) .

- NMR spectroscopy : ¹H/³¹P NMR identifies phosphonium cation integrity and detects impurities .

- Melting point analysis : Critical for purity assessment; discrepancies (e.g., reported mp 287°C vs. observed 293–295°C for Ph₄PBr) may indicate recrystallization solvent effects .

Table 1: Key Physical Properties of Common this compound Salts

| Compound | Molecular Formula | CAS RN | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|

| This compound bromide | [(C₆H₅)₄P]Br | 2751-90-8 | 295–298 | 419.29 |

| This compound chloride | [(C₆H₅)₄P]Cl | 2001-45-8 | 275–280 | 374.83 |

| This compound tetrafluoroborate | C₂₄H₂₀BF₄P | 426-79-9 | N/A | 426.19 |

Advanced Research Questions

Q. How can this compound salts resolve contradictions in reported physicochemical data?

Answer: Discrepancies in properties like melting points often arise from variations in synthetic or purification methods. For example:

- Recrystallization protocols : Ph₄PBr mp varies between 287°C (literature) and 293–295°C (observed) due to solvent choice (ethanol vs. aqueous ethanol) .

- Analytical cross-validation : Combine XRD, elemental analysis, and spectroscopy to confirm structural consistency .

Q. What role do this compound salts play in catalytic or supramolecular systems?

Answer:

- CO₂ capture : Ph₄P⁺ stabilizes cyanoformate (NCCO₂⁻) as a Lewis acid-base adduct, enabling crystallographic study of CO₂-related intermediates .

- Cationic initiators : Ph₄PBF₄ paired with hexafluoroisopropanol (HFIP) facilitates epoxide-initiated polycyclizations via cation-olefin mechanisms .

- Supramolecular chemistry : Used in self-assembled systems (e.g., Zn²⁺-cyclen complexes with trithiocyanuric acid) for DNA interaction studies .

Q. How can researchers design experiments to explore this compound’s interactions with biomolecules?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with proteins or DNA.

- Fluorescence quenching assays : Monitor interactions using labeled biomolecules .

- Molecular dynamics simulations : Model phosphonium-lipid bilayer interactions to assess membrane permeability .

Methodological considerations :

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

- Compare with analogous quaternary ammonium salts to isolate phosphonium-specific effects .

Q. What strategies address challenges in synthesizing air- or moisture-sensitive this compound complexes?

Answer:

- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Fe₃(CO)₁₂ tellurolato complexes) .

- Anion exchange : Replace hygroscopic counterions (e.g., Cl⁻) with stable alternatives (BF₄⁻) via metathesis .

- Stability assays : Monitor decomposition via TGA or UV-vis spectroscopy under varying humidity .

Q. How can computational methods complement experimental studies of this compound salts?

Answer:

- DFT calculations : Predict electronic structures and anion-cation interactions (e.g., charge distribution in Ph₄P⁺BF₄⁻) .

- Crystal structure prediction (CSP) : Guide polymorph screening for salts with pharmaceutical relevance .

- Solvent modeling : Simulate solvation effects using COSMO-RS to optimize recrystallization conditions .

属性

CAS 编号 |

18198-39-5 |

|---|---|

分子式 |

C24H20P+ |

分子量 |

339.4 g/mol |

IUPAC 名称 |

tetraphenylphosphanium |

InChI |

InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |

InChI 键 |

USFPINLPPFWTJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

18198-39-5 |

相关CAS编号 |

20-01-45-8 (chloride) 2751-90-8 (bromide) |

同义词 |

tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。